molecular formula C17H24N4O B2400333 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2058820-23-6

1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2400333
CAS No.: 2058820-23-6
M. Wt: 300.406
InChI Key: WHLVQLJBYVJBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a synthetic organic compound that features a unique structure combining an adamantane moiety with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane derivative is prepared by reacting adamantane with suitable reagents to introduce the desired functional groups.

    Coupling with Pyrimidine Derivative: The pyrimidine derivative is synthesized separately and then coupled with the adamantane derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate product with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    1-Adamantylurea: Similar structure but lacks the pyrimidine ring.

    3-(2-(Pyrimidin-5-yl)ethyl)urea: Similar structure but lacks the adamantane moiety.

    1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness: 1-((1R,3s)-adamantan-1-yl)-3-(2-(pyrimidin-5-yl)ethyl)urea is unique due to the combination of the adamantane and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-pyrimidin-5-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(20-2-1-12-9-18-11-19-10-12)21-17-6-13-3-14(7-17)5-15(4-13)8-17/h9-11,13-15H,1-8H2,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLVQLJBYVJBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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